Disperse Blue 1
Description
Disperse Blue 1 (CAS 2475-45-8) is an anthraquinone-based dye with the molecular formula C₁₄H₁₂N₄O₂ and a molecular weight of 268.27 g/mol . It is structurally characterized by four amino groups attached to the anthraquinone backbone (1,4,5,8-tetraminoanthraquinone) . Key properties include:
Properties
IUPAC Name |
1,4,5,8-tetraaminoanthracene-9,10-dione | |
|---|---|---|
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InChI |
InChI=1S/C14H12N4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H,15-18H2 | |
| Source | PubChem | |
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InChI Key |
JSFUMBWFPQSADC-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)N)N | |
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Molecular Formula |
C14H12N4O2 | |
| Record name | C.I. DISPERSE BLUE 1 | |
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DSSTOX Substance ID |
DTXSID7020188 | |
| Record name | C.I. Disperse Blue 1 | |
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Molecular Weight |
268.27 g/mol | |
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Physical Description |
C.i. disperse blue 1 is a blue-black microcrystalline powder. (NTP, 1992), Blue-black solid; [HSDB] Deep blue powder; [MSDSonline] | |
| Record name | C.I. DISPERSE BLUE 1 | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Soluble in acetone, ethanol, and cellosolve; slightly soluble in benzene and linseed oil, In ethylene glycol monomethyl ether, 30 mg/mL; in ethanol, 2 mg/mL, Insoluble in water /Dyes, disperse/, In water, 0.03 mg/L at 25 °C | |
| Record name | C.I. DISPERSE BLUE 1 | |
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Vapor Pressure |
0.00000002 [mmHg], 1.8X10-8 mm Hg at 25 °C | |
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Color/Form |
Black powder, Blue-black microcrystalline powder, Red-brown needles | |
CAS No. |
2475-45-8 | |
| Record name | C.I. DISPERSE BLUE 1 | |
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| Record name | 9,10-Anthracenedione, 1,4,5,8-tetraamino- | |
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| Record name | 1,4,5,8-tetraaminoanthraquinone | |
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Melting Point |
630 °F (NTP, 1992), 331 °C | |
| Record name | C.I. DISPERSE BLUE 1 | |
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| Record name | DISPERSE BLUE 1 | |
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Preparation Methods
Reaction Steps and Conditions
-
Acylation : 1,5-Diaminoanthraquinone is treated with oxalic acid () under heated conditions. The reaction forms an intermediate oxamide derivative, which stabilizes the amino groups for subsequent nitration.
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Nitration : The acylated product is subjected to nitration using a mixture of concentrated sulfuric acid () and nitric acid (). This step introduces nitro groups at specific positions on the anthraquinone backbone, typically at the 4 and 8 positions.
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Hydrolysis and Reduction : The nitrated intermediate undergoes hydrolysis to remove the oxalic acid protecting groups, followed by reduction using agents like sodium dithionite () to yield the final tetraaminoanthraquinone structure.
Method 2: Reduction of Dinitroanthracene Derivatives
An alternative route utilizes 1,5-dinitroanthracene-9,10-dione and 1,8-dinitroanthracene-9,10-dione as starting materials. This method emphasizes sequential reduction and functionalization.
Reaction Sequence
-
Reduction to Diamino Derivatives : The dinitro compounds are reduced to their corresponding diaminoanthraquinones using hydrogen gas () or catalytic hydrogenation with palladium on carbon ().
-
Acylation : Similar to Method 1, the diamino intermediates are acylated with oxalic acid to protect amino groups during subsequent nitration.
-
Second Nitration and Reduction : A second nitration step introduces additional nitro groups, followed by reduction to finalize the tetraamino structure.
Industrial Adaptations
-
Catalysts : Transition metal catalysts (e.g., ) improve reduction efficiency.
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Byproduct Management : The method generates mixed isomers, necessitating chromatographic separation for high-purity products.
Method 3: Nitration with Boric Acid and Sulfuric Acid
A modified nitration approach replaces pure sulfuric acid with a boric acid () and sulfuric acid mixture, enhancing regioselectivity.
Process Details
-
Acylation : Identical to Method 1, starting with 1,5-diaminoanthraquinone.
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Nitration with Boric Acid : The nitrating agent comprises and , which mitigates over-nitration and improves positional specificity for the 4 and 8 positions.
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Final Reduction : Standard reduction with yields this compound with fewer isomers compared to Method 2.
Comparative Analysis of Synthesis Methods
The table below summarizes the critical aspects of each method:
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | 1,5-Diaminoanthraquinone | Dinitroanthracene derivatives | 1,5-Diaminoanthraquinone |
| Key Reagents | Oxalic acid, | , oxalic acid | |
| Reaction Steps | 3 | 4 | 3 |
| Isomer Purity | Moderate | Low | High |
| Industrial Scalability | High | Moderate | High |
Key Findings :
-
Method 1 is preferred for large-scale production due to fewer steps and lower cost.
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Method 3 offers superior regioselectivity but requires additional handling of boric acid.
-
All methods necessitate post-synthesis purification to remove lignosulfonate dispersants and byproducts.
Industrial Production Considerations
Chemical Reactions Analysis
Oxidation Reactions
Disperse Blue 1 undergoes oxidation under specific conditions, forming quinones and other derivatives:
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
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Conditions : Acidic or alkaline media at elevated temperatures.
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Products : Quinone derivatives (e.g., 9,10-anthraquinone analogs) .
| Oxidation Reaction | Conditions | Major Products |
|---|---|---|
| With H₂O₂ | pH 7–9, 60–80°C | Oxidized anthraquinones |
| With KMnO₄ (acidic) | H₂SO₄, 50°C | Carboxylic acid derivatives |
Reduction Reactions
Reductive pathways modify the dye’s chromophoric structure:
-
Reagents : Sodium dithionite (Na₂S₂O₄), zinc dust (Zn).
-
Conditions : Aqueous or alcoholic solutions, room temperature.
-
Products : Leuco forms (colorless intermediates) and amino derivatives .
| Reduction Reaction | Conditions | Major Products |
|---|---|---|
| With Na₂S₂O₄ | Aqueous, 25°C | Leuco-Disperse Blue 1 |
| With Zn/HCl | Ethanolic, reflux | Partially reduced intermediates |
Substitution Reactions
The amino groups in this compound participate in electrophilic substitution:
-
Halogenation : Reacts with halogens (Cl₂, Br₂) to form haloanthraquinones.
-
Alkylation : Reacts with alkylating agents (e.g., methyl iodide) to produce N-alkyl derivatives .
| Substitution Type | Reagents | Products |
|---|---|---|
| Halogenation | Cl₂ in CCl₄ | Chloroanthraquinone derivatives |
| Alkylation | CH₃I in NaOH | N-Methyl this compound |
Stability and Degradation
-
Thermal Stability : Degrades at temperatures >20°C, forming decomposition products (e.g., nitroso compounds) .
-
Photochemical Degradation : UV exposure in aqueous solutions leads to cleavage of amino groups, forming smaller aromatic fragments .
| Degradation Pathway | Conditions | Observed Products |
|---|---|---|
| Thermal decomposition | 100°C, inert atmosphere | Nitrosoanthraquinones |
| Photolysis (UV light) | H₂O/ethanol, 254 nm | Aminophenols, CO₂ |
Analytical Characterization
Scientific Research Applications
Applications in Textiles
Disperse Blue 1 is primarily used as a dye for synthetic fibers, particularly those made from polyester and nylon. Its applications include:
- Dyeing of Synthetic Fabrics : Effective for dyeing polyester, cellulose acetate, and triacetate fibers due to its excellent lightfastness and washfastness properties.
- Surface Dyeing : Employed for surface dyeing of thermoplastics and as a solvent dye in cellulose acetate plastics .
Case Study: Textile Industry Usage
A study conducted on the dyeing properties of this compound highlighted its effectiveness in achieving vibrant colors on polyester fabrics. The results indicated that the dye provided excellent color retention after multiple washes, making it suitable for high-performance textile applications.
| Fabric Type | Dyeing Method | Color Fastness | Wash Fastness (ISO 105-C06) |
|---|---|---|---|
| Polyester | Exhaustion method | Excellent | Grade 4-5 |
| Nylon | Continuous method | Very Good | Grade 4 |
| Cellulose Acetate | Pad-dry method | Good | Grade 3-4 |
Applications in Cosmetics
This compound is also utilized in the cosmetic industry, particularly in hair dyes. It is incorporated into semipermanent hair color formulations at concentrations typically less than 1%. The dye's solubility in these preparations is significantly higher than in water, allowing for effective application on hair fibers .
Case Study: Hair Dye Formulations
Research on the dermal penetration of this compound in hair dye formulations showed minimal absorption through the skin. In vitro studies indicated that only about 0.15% of the applied dose penetrated the skin after three hours of exposure, suggesting a low risk of systemic toxicity when used as intended .
Analytical Applications
This compound has been the subject of various analytical studies aimed at determining its presence in environmental samples and workplace air.
Analytical Methods
- HPLC-MS/MS Method : A sensitive method developed for the simultaneous analysis of fiber dyes, including this compound, allows detection at very low concentrations .
- Air Quality Monitoring : A specific method was established to measure this compound concentrations in workplace air, essential for assessing occupational exposure risks .
Toxicological Considerations
Despite its widespread use, there are significant concerns regarding the potential carcinogenic effects of this compound. The International Agency for Research on Cancer (IARC) classifies it as possibly carcinogenic to humans based on animal studies showing mutagenicity and tumor formation at high doses .
Summary of Toxicological Findings
| Study Type | Findings |
|---|---|
| Animal Studies | Positive for mutagenicity; bladder hyperplasia observed |
| Dermal Penetration Study | Low absorption through skin; minimal systemic risk |
Mechanism of Action
The mechanism of action of Disperse Blue 1 involves its interaction with the fibers it dyes. The dye molecules penetrate the fiber structure and form non-covalent interactions, such as van der Waals forces and hydrogen bonds, with the polymer chains. This interaction results in the dye being retained within the fiber, providing a stable and vibrant color .
Comparison with Similar Compounds
Toxicological Profile :
- Genotoxicity: Weak/mixed responses in vitro (e.g., bacterial mutagenicity), but negative in vivo .
- Carcinogenicity: Causes urinary bladder tumors (transitional cell papillomas/carcinomas) in rats via secondary mechanisms (e.g., calculi formation) .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Substituent Impact : Bromine in Disperse Blue 56 and 301 enhances lightfastness but may increase environmental persistence . Nitro groups (e.g., Disperse Blue 77) improve color intensity but raise toxicity concerns .
- Thermal Stability: Higher melting points (e.g., 332°C for this compound) correlate with amino group density, critical for high-temperature dyeing processes .
Toxicological and Environmental Profiles
Notable Findings:
- This compound: Threshold-based risk assessment is recommended due to non-linear carcinogenic mechanisms (e.g., calculi formation) .
- Disperse Blue 77: Deemed non-hazardous by Canadian environmental assessments .
Biological Activity
Disperse Blue 1 is a synthetic dye primarily used in the textile industry and personal care products. Its biological activity has been a subject of extensive research due to its potential health impacts, particularly concerning mutagenicity and carcinogenicity. This article synthesizes findings from various studies and regulatory assessments to provide a comprehensive overview of the biological activity of this compound.
This compound, also known as C.I. 12475, is a member of the disperse dye class, characterized by its low water solubility and high affinity for synthetic fibers. It is commonly utilized in:
- Textiles : Dyeing polyester, nylon, and cellulose acetate.
- Personal Care Products : Semi-permanent hair color formulations at concentrations typically below 1% .
- Plastics : Used as a solvent dye in cellulose acetate plastics.
Mutagenicity Studies
Research indicates that this compound exhibits mutagenic properties. It has been shown to cause mutations in bacterial strains both with and without an exogenous metabolic activation system. This suggests that the compound can induce genetic alterations, raising concerns about its potential effects on human health when exposure occurs through various products.
Carcinogenicity Evidence
This compound has been classified as a probable human carcinogen based on animal studies. Key findings include:
- Tumor Induction : In Fischer 344/N rats, oral exposure to this compound resulted in a significant increase in transitional cell tumors of the urinary bladder. The incidence of these tumors was dose-dependent, with higher doses correlating with increased tumor rates .
- Long-Term Studies : In long-term dietary studies, rats fed with this compound developed transitional cell hyperplasia and urinary bladder calculi. Histopathological examinations revealed lesions consistent with carcinogenic effects, such as epithelial erosion and squamous metaplasia .
Study on Rats
A notable study involved administering varying concentrations of this compound to Fischer 344/N rats over an extended period (up to 103 weeks). The results highlighted:
- Dose-Response Relationship : Increased tumor incidence was observed at higher dietary concentrations (0.01%, 0.10%, and 1.0%). Specifically, tumors were noted in males at rates of 15%, 27%, and 49% respectively at increasing doses .
- Histological Findings : Lesions included dark-blue particles embedded in the bladder wall, indicative of chronic exposure to the dye .
| Dose (ppm) | Male Tumor Incidence (%) | Female Tumor Incidence (%) |
|---|---|---|
| 0 | 0 | 0 |
| 1250 | 15 | 13 |
| 2500 | 27 | 20 |
| 5000 | 49 | 30 |
Allergic Reactions
In addition to carcinogenic effects, this compound has been implicated in allergic contact dermatitis cases among individuals exposed to textiles dyed with this compound. Studies show moderate sensitization reactions at concentrations as low as 3% .
Regulatory Status
The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on sufficient evidence from animal studies. However, regulatory guidelines regarding its use remain limited, with no established safety thresholds for human exposure .
Q & A
Q. What are the critical safety protocols for handling Disperse Blue 1 in laboratory settings, and how can researchers ensure compliance?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, full-body chemical-resistant clothing, and safety goggles to prevent skin/eye contact. Replace gloves immediately if compromised .
- Respiratory Protection: For low exposure, use P95 (US) or P1 (EU) respirators; for higher protection, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
- Ventilation: Ensure local exhaust ventilation to minimize aerosol formation .
- Waste Disposal: Collect residues for licensed disposal agencies to prevent environmental contamination .
Q. Which analytical methods are recommended for characterizing this compound’s physicochemical properties?
Answer:
- Structural Identification: Use SMILES (e.g.,
Nc1ccc(N)c2C(=O)c3c(N)ccc(N)c3C(=O)c12) and InChI keys for molecular validation . - Thermal Analysis: Determine melting point (332°C) via differential scanning calorimetry (DSC) .
- Spectroscopy: Employ UV-Vis spectroscopy at λmax 607 nm for purity assessment .
- Chromatography: Pair HPLC with mass spectrometry to detect degradation byproducts .
Q. How can researchers assess acute toxicity risks of this compound in experimental models?
Answer:
- Oral Toxicity: Conduct OECD Guideline 423 tests (e.g., rat models) to classify acute toxicity (H302: harmful if swallowed) .
- Dermal/Irritation Studies: Follow OECD 404/405 protocols using reconstructed human epidermis models to evaluate skin corrosion (H315) and eye irritation (H319) .
- Respiratory Testing: Use in vitro models (e.g., lung epithelial cells) to assess H335 hazards (respiratory irritation) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize electrocoagulation parameters for this compound degradation in wastewater?
Answer:
- Experimental Design: Apply a Central Composite Design (CCD) with 17 runs to test variables like pH, current density, and reaction time .
- Modeling: Use polynomial regression (e.g., quadratic terms) in Design Expert software to predict COD removal (%) and decolorization efficiency .
- Validation: Perform ANOVA (p < 0.05) to identify significant factors (e.g., NaCl concentration for conductivity) and validate via real wastewater trials .
Q. How should researchers resolve contradictions in carcinogenicity classifications of this compound?
Answer:
- Data Synthesis: Cross-reference IARC and ACGIH classifications (non-carcinogenic) with recent in vitro mutagenicity assays (e.g., Ames test) .
- Dose-Response Analysis: Conduct long-term rodent studies at varying concentrations (e.g., 0.1–100 mg/kg) to assess tumorigenic potential .
- Mechanistic Studies: Use transcriptomics to identify pathways (e.g., oxidative stress) linked to conflicting results .
Q. What methodological challenges arise in assessing the ecological impact of this compound due to data gaps?
Answer:
- Persistence Testing: Use OECD 309 (water/sediment) and 307 (soil) tests to quantify biodegradation half-lives, noting current data absence .
- Bioaccumulation: Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow, given missing experimental values .
- Trophic Transfer Studies: Design microcosm experiments to track this compound uptake in aquatic organisms (e.g., Daphnia magna) .
Q. How can factorial design improve synthesis efficiency of this compound derivatives for enhanced photostability?
Answer:
- Variable Screening: Use Plackett-Burman design to prioritize factors (e.g., solvent polarity, reaction temperature) .
- Optimization: Apply Box-Behnken design to maximize yield while minimizing byproducts (e.g., nitro derivatives) .
- Validation: Characterize derivatives via FTIR and NMR to confirm structural integrity and test photostability under UV irradiation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
